molecular formula C5H6ClN3O2 B14022450 5-Chloro-1-ethyl-4-nitro-1h-imidazole

5-Chloro-1-ethyl-4-nitro-1h-imidazole

Cat. No.: B14022450
M. Wt: 175.57 g/mol
InChI Key: AQANHGTUMOEEER-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Heterocycles in Synthetic Chemistry and Material Science Precursors

The imidazole ring is a privileged structure in organic chemistry due to its aromaticity and the presence of both an acidic (pyrrole-type) and a basic (pyridine-type) nitrogen atom. biomedpharmajournal.org This amphoteric nature allows it to participate in a wide range of chemical reactions, making it an invaluable building block for more complex molecules. In synthetic chemistry, imidazole derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. sciencepublishinggroup.comsemanticscholar.org The imidazole moiety is a core component of several essential biomolecules, including the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological systems. biomedpharmajournal.orgsciencepublishinggroup.com

In material science, the imidazole scaffold is utilized in the development of ionic liquids, which are valued for their low volatility and high thermal stability. researchgate.net Imidazole and its derivatives also serve as corrosion inhibitors for various metals and alloys, forming protective layers on the metal surface. researchgate.net Furthermore, they are investigated as components of polymers and coordination complexes for applications in catalysis and electronics. elsevierpure.comnbinno.com

Overview of Substituted Imidazoles: A Focus on Chloro and Nitro Functionalization

The functionalization of the imidazole ring with various substituents dramatically alters its physicochemical and biological properties. The introduction of a nitro group (—NO₂) and a halogen, such as chlorine (—Cl), is a common strategy in medicinal chemistry to modulate a compound's activity.

The nitro group is a strong electron-withdrawing group, which can significantly impact the electronic distribution within the imidazole ring. This feature is crucial for the mechanism of action of many nitroimidazole-based drugs, which often require reductive activation to exert their biological effects. nih.gov Nitroimidazoles are a well-established class of compounds with a broad spectrum of activity against anaerobic bacteria and protozoa. nih.gov

Historical Context of Imidazole Synthesis Methodologies

The first synthesis of the parent imidazole ring was reported by Heinrich Debus in 1858. nih.govwikipedia.org This classic method, often referred to as the Debus synthesis, involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia (B1221849). wikipedia.orgtsijournals.com While it remains a viable method for producing certain C-substituted imidazoles, its yields can be relatively low. wikipedia.org

Over the decades, numerous other synthetic routes have been developed to improve efficiency and allow for greater diversity in substitution patterns. Notable methods include:

The Radziszewski Synthesis: A variation of the Debus method, it uses a dicarbonyl compound, an aldehyde, and ammonia to produce polysubstituted imidazoles. tsijournals.com

The Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride. tsijournals.com

The Van Leusen Imidazole Synthesis: A highly versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldimine to form the imidazole ring. mdpi.com

These foundational methodologies, along with modern advancements such as microwave-assisted synthesis and the use of novel catalysts, have provided chemists with a robust toolbox for constructing a wide array of imidazole derivatives. biomedpharmajournal.orgrsc.org

Research Scope and Objectives for 5-Chloro-1-ethyl-4-nitro-1H-imidazole Studies

While extensive research has been published on the broader class of nitroimidazoles, specific studies focusing solely on this compound are limited. However, based on the research objectives for closely related compounds, such as its 1-methyl analog, the primary goals for investigating this specific molecule can be inferred.

The main objectives typically revolve around synthetic methodology and biological evaluation . Researchers aim to:

Develop efficient and regioselective synthetic pathways to produce 1-alkyl-4-nitro-5-chloroimidazoles. The alkylation of the imidazole nitrogen is a key step, and controlling the position of substitution is a common synthetic challenge.

Utilize the compound as a key intermediate for further chemical elaboration. The chlorine atom at the 5-position is a reactive site suitable for nucleophilic substitution or cross-coupling reactions (like the Suzuki coupling), allowing for the synthesis of a library of novel derivatives.

Investigate the biological activity of the compound and its derivatives. Given the well-documented antimicrobial and antiprotozoal properties of the nitroimidazole class, a primary objective is to screen these new compounds for potential therapeutic applications, including as antibacterial, antifungal, or antiparasitic agents. nih.govnih.gov Studies on related compounds have explored activities against various pathogens, and similar investigations would be the logical focus for this compound.

The table below summarizes the key identifiers for the compound.

Table 1: Compound Identifiers for this compound
Identifier Value
IUPAC Name This compound
CAS Number 123556-58-1
Molecular Formula C₅H₆ClN₃O₂
Molecular Weight 175.57 g/mol

Due to the scarcity of published research on this compound, the following table presents findings for its close structural analog, 5-Chloro-1-methyl-4-nitroimidazole (B20735), to provide context for the expected properties and research applications.

Table 2: Selected Research Findings for the Analog Compound 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0)

Finding Type Observation
Physical Property Reported melting point of 146-148 °C.
Spectroscopic Data (¹H-NMR) In DMSO-d₆, signals reported at δ 8.012 (s, 1H) and 3.735 (s, 3H).
Synthetic Utility Used as a precursor in Suzuki coupling reactions with arylboronic acids to synthesize 5-aryl-1-methyl-4-nitroimidazoles.
Biological Activity Derivatives have been synthesized and evaluated for antiparasitic activity against Entamoeba histolytica and Giardia intestinalis.

| Biological Activity | The analog and its derivatives are studied for potential antifungal and antibacterial properties. |

Note: The data in Table 2 pertains to the 1-methyl analog of the subject compound and is presented for illustrative purposes.

Established Synthetic Routes and Precursors

The construction of the this compound scaffold typically relies on two main retrosynthetic disconnections, which dictate the order of introducing the ethyl, nitro, and chloro substituents onto the imidazole ring. The choice of route often depends on the availability of starting materials and the desired control over regioselectivity.

Stepwise Nitration and Halogenation Sequences

A common and logical approach to the synthesis of this compound involves a stepwise sequence of N-alkylation, nitration, and halogenation. Two plausible pathways exist within this strategy:

Route A: Ethylation followed by Nitration and then Chlorination. This route commences with the readily available 4-nitroimidazole (B12731). The first step is the N-alkylation with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield 1-ethyl-4-nitro-1H-imidazole. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen. Subsequent chlorination of the electron-deficient 1-ethyl-4-nitro-1H-imidazole at the C5 position would then yield the final product.

Route B: Ethylation followed by Chlorination and then Nitration. Alternatively, one could start with an appropriately substituted chloroimidazole. For instance, if 5-chloro-1H-imidazole were the starting material, the initial step would be N-ethylation to form 1-ethyl-5-chloro-1H-imidazole. The subsequent and final step would be the nitration of this intermediate. The directing effects of the substituents on the imidazole ring are crucial in determining the regiochemical outcome of the nitration. A similar process has been described for the synthesis of 5-chloro-1-methyl-4-nitroimidazole, where 5-chloro-1-methylimidazole is nitrated using a mixture of nitric and sulfuric acids. diva-portal.org

A Chinese patent describes a method for preparing 5-chloro-1-methyl-4-nitroimidazole by nitrating 5-chloro-1-methylimidazole nitrate (B79036) salt with sulfuric acid. google.com This process is reported to be environmentally friendly, with high product yield and quality. google.com The reaction conditions for the nitration are specified as a temperature range of 10-90 °C for 2-10 hours. google.com

Table 1: Comparison of Stepwise Synthetic Routes
RouteStarting MaterialKey IntermediatesFinal StepPotential Challenges
A 4-Nitroimidazole1-Ethyl-4-nitro-1H-imidazoleChlorinationDeactivation of the ring towards electrophilic chlorination.
B 5-Chloro-1H-imidazole1-Ethyl-5-chloro-1H-imidazoleNitrationControlling regioselectivity of nitration.

Regioselective Functionalization Approaches

Regioselectivity is a critical consideration in the synthesis of substituted imidazoles. The N-alkylation of 4(5)-nitroimidazole, for instance, can potentially lead to two different isomers. However, studies have shown that the alkylation of 4-nitroimidazole can be highly regioselective. Research on the alkylation of 4-nitroimidazole with various alkylating agents has demonstrated that the reaction preferentially occurs at the N1 position, leading to the formation of 1-alkyl-4-nitro-1H-imidazoles in good yields. derpharmachemica.com The choice of base and solvent can significantly influence the reaction's efficiency. For example, using potassium carbonate as the base in acetonitrile (B52724) often provides better yields compared to other conditions. derpharmachemica.com

The regioselectivity of the nitration step in Route B is also a key factor. The directing effects of the ethyl group at N1 and the chloro group at C5 will influence the position of the incoming nitro group. Generally, the N1-substituent and existing electron-withdrawing groups will direct the electrophilic nitration to the C4 position.

Role of Protecting Groups in Directed Synthesis

In some synthetic sequences, the use of protecting groups can be advantageous to ensure the desired regiochemical outcome or to prevent unwanted side reactions. For instance, if the direct nitration of 1-ethyl-5-chloro-1H-imidazole (Route B) were to yield a mixture of isomers, a protecting group strategy could be employed.

A protecting group could be temporarily installed at a specific position on the imidazole ring to block its reactivity, thereby directing the subsequent functionalization to the desired site. For example, a removable protecting group at the C2 position could be used to ensure nitration occurs specifically at the C4 position. After the successful introduction of the nitro group, the protecting group would be removed in a final step to yield the target molecule. While no specific examples of protecting group use in the synthesis of this compound are readily available in the literature, the principles of protecting group chemistry are widely applicable in heterocyclic synthesis to achieve specific substitution patterns. A Chinese patent details a synthetic method for 4-bromo-2-nitro-1H-imidazole that utilizes a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the imidazole nitrogen to facilitate regioselective bromination. google.com

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches, often falling under the umbrella of "green chemistry," aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. orientjchem.orgjocpr.comresearchgate.net Several studies have reported the successful application of microwave energy to the synthesis of substituted imidazoles. orientjchem.orgnih.gov

For the synthesis of this compound, microwave heating could potentially be applied to several steps, including the N-alkylation, nitration, and chlorination reactions. For example, the synthesis of various substituted imidazoles has been efficiently carried out using microwave irradiation, often in greener solvents like water or even under solvent-free conditions. nih.govias.ac.in One study reported a greener methodology for synthesizing 2-nitroimidazoles using a natural clay catalyst under microwave conditions. jocpr.com Another publication describes the optimization of microwave-assisted synthesis of substituted imidazoles, highlighting the efficiency of this green approach. orientjchem.org

Table 2: Potential Application of Microwave-Assisted Synthesis
Synthetic StepConventional MethodPotential Microwave-Assisted Advantage
N-Ethylation Refluxing for several hoursReduced reaction time to minutes, improved yield.
Nitration Stirring with strong acids for hoursFaster reaction, potentially milder conditions.
Chlorination Potentially harsh conditions and long reaction timesIncreased reaction rate, potentially higher selectivity.

Metal-Catalyzed Coupling Reactions in Imidazole Synthesis

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While not directly applicable to the core synthesis of the this compound ring system itself, these methods are invaluable for further functionalization of the pre-formed scaffold.

For instance, the chlorine atom at the C5 position of the target molecule can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, leading to a diverse library of derivatives for further investigation. A study has demonstrated the successful Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids, showcasing the utility of this approach for creating C-C bonds at the C5 position.

Furthermore, recent advancements in metal-catalyzed C-H activation and functionalization could offer novel and more direct routes for the synthesis of such compounds. Palladium-catalyzed regioselective chlorination of arenes has been reported, which could potentially be adapted for the direct chlorination of the 1-ethyl-4-nitro-1H-imidazole intermediate. diva-portal.org

An in-depth examination of the synthesis of this compound reveals a focus on developing efficient, high-yield, and environmentally responsible manufacturing processes. Research and process development for this compound and its close analogs, such as 5-Chloro-1-methyl-4-nitro-1H-imidazole, emphasize the optimization of reaction parameters to meet the demands of industrial-scale production while adhering to the principles of green chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

IUPAC Name

5-chloro-1-ethyl-4-nitroimidazole

InChI

InChI=1S/C5H6ClN3O2/c1-2-8-3-7-5(4(8)6)9(10)11/h3H,2H2,1H3

InChI Key

AQANHGTUMOEEER-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1 Ethyl 4 Nitro 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems. However, the imidazole ring in 5-Chloro-1-ethyl-4-nitro-1H-imidazole is rendered electron-deficient by the potent electron-withdrawing effects of the nitro and chloro groups. Consequently, the molecule exhibits significant deactivation towards electrophiles, making such substitution reactions energetically unfavorable and challenging to achieve under standard conditions.

Regioselectivity and Steric Effects

In a hypothetical electrophilic aromatic substitution scenario, the regiochemical outcome would be governed by the directing effects of the existing substituents. The only available position for substitution on the imidazole ring is the C2 carbon. The directing influence of the substituents on this position is conflicting:

N-ethyl group: This alkyl group is activating and would direct an incoming electrophile to the ortho (C2) and para (C5) positions.

Chloro group (at C5): Halogens are deactivating but are ortho-, para-directors. It would direct towards the C4 and a hypothetical C6 position.

Nitro group (at C4): This is a powerful deactivating group and a meta-director, which would direct an incoming electrophile to the C2 and C5 positions.

Influence of Existing Substituents on Reactivity

The reactivity of the imidazole ring toward electrophiles is drastically reduced by the cumulative electronic effects of its substituents. lumenlearning.comlibretexts.org The nitro group, through its strong negative inductive (-I) and resonance (-M) effects, withdraws a significant amount of electron density from the ring. libretexts.orgrsc.org The chloro group also deactivates the ring through its inductive effect. Although the N-ethyl group is electron-donating and thus activating, its contribution is insufficient to counteract the powerful deactivating influence of the nitro and chloro groups. rsc.org This pronounced electron deficiency elevates the activation energy for the formation of the cationic sigma complex, the rate-determining step in electrophilic aromatic substitution, thereby rendering the ring highly unreactive toward electrophiles. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Chloro Group

In stark contrast to its inertness toward electrophiles, the this compound scaffold is highly activated for nucleophilic aromatic substitution (SNAr). The chloro group at the C5 position is rendered labile by the adjacent electron-withdrawing nitro group at C4, which can stabilize the negatively charged intermediate formed during the reaction. rsc.orgyoutube.com

Exchange with Oxygen, Nitrogen, and Sulfur Nucleophiles

The activated C5 position readily undergoes substitution with a variety of nucleophiles. Halogen atoms on imidazole rings, when activated by an adjacent nitro group, are known to be displaced by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net For instance, 4(5)-bromo- and -iodoimidazoles activated by a nitro group react with nucleophiles like methoxide (B1231860) and phenoxide. researchgate.net This reactivity allows for the synthesis of a diverse range of substituted nitroimidazoles.

Table 1: Examples of Nucleophilic Substitution on Halo-Nitroimidazoles

Electrophile Nucleophile Product Conditions Reference
5-Halo-4-nitroimidazole Methoxide 5-Methoxy-4-nitroimidazole Not specified researchgate.net
5-Halo-4-nitroimidazole Phenoxide 5-Phenoxy-4-nitroimidazole Not specified researchgate.net
5-Halo-4-nitroimidazole Cyanide 5-Cyano-4-nitroimidazole Not specified researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The chloro group at the C5 position is also an effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgrsc.orglibretexts.org This reaction provides an efficient method for forming carbon-carbon bonds. Studies on the closely related 5-chloro-1-methyl-4-nitroimidazole (B20735) have shown that it couples effectively with various arylboronic acids to produce 5-aryl-1-methyl-4-nitroimidazoles in good yields. nih.govresearchgate.net The presence of the electron-withdrawing nitro group is thought to facilitate the reaction. nih.gov

The typical reaction involves a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), a base like potassium carbonate, and often an additive like tetrabutylammonium (B224687) bromide (TBAB) in an aqueous solvent. nih.govresearchgate.net

Table 2: Suzuki Coupling of 5-Chloro-1-methyl-4-nitroimidazole with Arylboronic Acids

Arylboronic Acid Product Yield (%)
Phenylboronic acid 1-Methyl-4-nitro-5-phenyl-1H-imidazole 75
4-Methylphenylboronic acid 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole 85
4-Methoxyphenylboronic acid 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole 82
4-Chlorophenylboronic acid 5-(4-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole 78
3-Chlorophenylboronic acid 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole 80

Data derived from studies on 5-chloro-1-methyl-4-nitroimidazole, a close analog of the subject compound. nih.gov

Mechanistic Studies of Halogen Displacement

The displacement of the chloro group by nucleophiles proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. youtube.comnih.govyoutube.com This is typically a two-step addition-elimination process. youtube.comnih.gov

Addition Step: The nucleophile attacks the electrophilic carbon atom at the C5 position, which bears the chloro leaving group. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized over the imidazole ring and, crucially, onto the oxygen atoms of the adjacent nitro group. This stabilization by the nitro group lowers the activation energy of this rate-determining step. mdpi.com

Elimination Step: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substitution product. youtube.com

Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups, though the addition-elimination pathway via a Meisenheimer complex is the generally accepted model for highly activated systems like nitro-substituted haloarenes. nih.gov

Redox Chemistry of the Nitro Group

The nitro group is a key pharmacophore in many biologically active nitroimidazole compounds. Its reactivity is centered on its reduction, which can proceed through several stages, yielding a variety of intermediates and final products. This reductive bioactivation is crucial for the mechanism of action of many nitroimidazole-based drugs.

The reduction of the nitro group (-NO₂) on the imidazole ring to an amino group (-NH₂) is a multi-step process involving the transfer of six electrons. The pathway proceeds through several key intermediates. Initially, a single-electron reduction forms a nitro anion radical. Subsequent reduction and protonation steps lead to the formation of a nitroso (-NO) derivative, which is then further reduced to a hydroxylamine (B1172632) (-NHOH) intermediate. The final step involves the reduction of the hydroxylamine to the corresponding 5-Chloro-1-ethyl-4-amino-1H-imidazole.

This pathway is a characteristic feature of nitroaromatic compounds and is essential for the biological activity of many nitroimidazoles, as the intermediates generated are often highly reactive.

During the reduction of the nitro group, several highly reactive intermediates are formed. The first of these is the nitro anion radical ([R-NO₂]⁻˙), generated by a one-electron reduction. Under anaerobic or hypoxic conditions, this radical is relatively stable and can interact with cellular macromolecules.

Further reduction leads to the formation of nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives. These species are electrophilic and can covalently bind to cellular components, leading to cytotoxic effects. The generation of these reactive species is believed to be a primary mechanism by which nitroimidazole compounds exert their biological effects. The ultimate formation of the stable amino derivative represents the detoxification of the compound.

Reduction StageIntermediate SpeciesKey Characteristics
1-Electron ReductionNitro Anion Radical ([R-NO₂]⁻˙)Paramagnetic species; formation is favored under hypoxic conditions.
2-Electron ReductionNitroso Derivative (R-NO)Highly reactive electrophile.
4-Electron ReductionHydroxylamine Derivative (R-NHOH)Reactive intermediate capable of covalent modification of biomolecules.
6-Electron ReductionAmino Derivative (R-NH₂)Stable, final reduction product.

The reduction of the nitro group in this compound is highly dependent on the nature of the reducing agent and the ambient conditions.

Enzymatic Reduction: In biological systems, the reduction is often catalyzed by nitroreductases, such as flavoenzymes. These enzymes can facilitate either one- or two-electron transfers. The efficiency of these enzymes is often greatest under hypoxic (low oxygen) conditions, as oxygen can intercept the single-electron reduction product (the nitro anion radical) and futilely cycle it back to the parent nitro compound.

Chemical Reduction: In a laboratory setting, a variety of chemical reagents can be used to achieve the reduction. Strong reducing agents like sodium dithionite (B78146) or catalytic hydrogenation (e.g., H₂ over Pd/C) can typically reduce the nitro group completely to the amino derivative. Milder reducing agents may allow for the isolation of intermediate species.

Electrochemical Reduction: The redox potential of the nitro group allows for its reduction to be studied and controlled electrochemically. The half-wave potential for the first electron transfer is a key parameter that determines the ease of reduction.

Condition/AgentTypical OutcomeMechanism
Hypoxia + Nitroreductases Formation of reactive intermediatesFavors one-electron transfer to form the nitro anion radical.
Normoxia Redox cyclingOxygen re-oxidizes the anion radical back to the nitro compound.
Catalytic Hydrogenation (H₂/Pd) Full reduction to amino derivativeMulti-electron transfer on a catalyst surface.
Sodium Dithionite (Na₂S₂O₄) Full reduction to amino derivativeStrong chemical reductant providing multiple electrons.

Ring Transformation and Rearrangement Reactions

The electron-deficient nature of the 4-nitroimidazole (B12731) ring makes it susceptible to certain types of nucleophilic attack that can lead to profound structural changes, including ring opening and rearrangement.

Nitroimidazoles can undergo a type of ring transformation known as the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. finechem-mirea.runih.govresearchgate.net This pathway is a powerful method for transforming one heterocyclic system into another.

Computational studies on model 1,4-dinitroimidazoles reacting with aniline (B41778) nucleophiles have elucidated the key steps of this process. finechem-mirea.runih.gov The mechanism is believed to proceed as follows:

Addition of Nucleophile: The reaction initiates with the nucleophilic attack on an electron-deficient carbon of the imidazole ring. For 4-nitroimidazoles, the C5 position is a highly susceptible site for attack. nih.govnih.gov

Ring Opening: Following the initial addition, the imidazole ring cleaves, typically between the C5 and N1 positions, to form an open-chain intermediate. nih.gov

Elimination: Finally, a leaving group is eliminated to yield the transformed product.

This ANRORC-like reactivity provides a synthetic route to novel imidazole structures that might be difficult to access through other methods. nih.gov

While the electron-deficient 4-nitroimidazole ring itself is not a typical substrate for direct participation in common cycloaddition reactions, the functional groups attached to it provide handles for constructing new heterocyclic systems.

One significant reaction is the substitution of the chloro group at the C5 position. For instance, 5-chloro-1-methyl-4-nitroimidazole has been shown to undergo palladium-catalyzed Suzuki coupling reactions with various arylboronic acids. nih.govresearchgate.net This reaction, while a cross-coupling rather than a cycloaddition, effectively replaces the chlorine atom to form 5-aryl-1-methyl-4-nitroimidazoles, thereby creating a new bi-heterocyclic system. nih.gov

Furthermore, nitroimidazole derivatives can be functionalized with moieties that readily participate in cycloaddition reactions. For example, a 4-nitroimidazole scaffold equipped with a propargyl group can undergo a 1,3-dipolar cycloaddition with azides (a "click" reaction) to form a 1,2,3-triazole ring, linking the new heterocycle to the parent imidazole. researchgate.net Another route to new heterocycles involves intramolecular cyclization, where a side chain on the imidazole ring reacts with another part of the molecule to form a new, fused, or bicyclic ring system, such as in the formation of nitroimidazodihydrooxazoles. mdpi.com

Reaction TypeReagents/ConditionsProduct TypeReference
Suzuki Coupling Arylboronic acid, Pd catalyst, base5-Aryl-4-nitroimidazole nih.govresearchgate.net
1,3-Dipolar Cycloaddition Alkyne-functionalized nitroimidazole + azideTriazole-linked nitroimidazole researchgate.net
Intramolecular Cyclization Epichlorohydrin-derived side chain, baseBicyclic nitroimidazodihydrooxazole mdpi.com

Derivatization Strategies and Synthetic Applications As a Building Block

N-Substitution and Functionalization of the Imidazole (B134444) Nitrogen

The nitrogen atoms of the imidazole ring are key sites for molecular modification. Functionalization at these positions can significantly alter the compound's steric and electronic properties, influencing its reactivity and biological interactions.

Alkylation and Acylation Strategies

N-alkylation of nitroimidazoles is a common strategy to introduce various alkyl or substituted alkyl groups. While the target molecule already possesses a 1-ethyl group, further functionalization can occur if the starting material is a 4(5)-nitroimidazole, leading to a mixture of N-1 and N-3 alkylated isomers. The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the solvent, and the base used. For instance, the alkylation of 2-methyl-4(5)-nitroimidazole with different alkyl halides in the presence of a base like potassium carbonate has been shown to produce N-1 substituted products. nih.gov

Acylation of the imidazole nitrogen in nitroimidazoles can be more complex. Direct N-acylation is often challenging due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the ring nitrogen. Instead, acylation is more frequently achieved on functional groups attached to the imidazole ring. For example, studies have described the selective N-acylation of β-amino alcohol side chains on 2-nitroimidazoles using anhydrides or by coupling with carboxylic acids. jst.go.jpnih.gov This approach allows for the introduction of a wide array of acyl functionalities without directly modifying the imidazole core nitrogen.

Synthesis of N-Bridged Systems

The synthesis of N-bridged systems from nitroimidazole precursors represents an advanced strategy for creating complex, rigid molecular architectures. These systems can be formed by linking two imidazole rings or by creating bicyclic structures. While specific examples starting directly from 5-Chloro-1-ethyl-4-nitro-1H-imidazole are not extensively documented, related methodologies suggest potential pathways. For instance, the synthesis of imidazo[1,2-a]pyridine-based heterocycles through selective C–N bond formation highlights the potential for intramolecular cyclization strategies involving the imidazole nitrogen.

Functionalization of Carbon Positions (C-2, C-4, C-5)

The carbon atoms of the imidazole ring offer additional opportunities for derivatization, enabling the introduction of a diverse range of substituents. The chloro group at the C-5 position is a particularly useful handle for cross-coupling reactions.

Formation of Amide Derivatives

Amide derivatives of nitroimidazoles can be synthesized through various routes. One common method involves the functionalization of a carboxylic acid group attached to the imidazole ring. For example, 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid has been condensed with various sulfonamides and isoniazid (B1672263) using phosphorus oxychloride as a condensing agent to yield a series of amide derivatives. derpharmachemica.com

Another potential strategy involves the chemical modification of the nitro group itself. The nitro group at the C-4 position can be reduced to an amino group, which can then be acylated to form an amide bond. This reductive acylation is a powerful tool for introducing amide functionality. Modern methods, such as nickel-catalyzed reductive amidation of esters with nitro compounds, provide a direct route to amides, showcasing the potential for converting the nitro group of this compound into an amide linkage. nih.gov

Coupling with Aryl and Heteroaryl Moieties

The chlorine atom at the C-5 position of this compound serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the direct formation of a carbon-carbon bond between the imidazole ring and various aryl or heteroaryl moieties.

Research has demonstrated the successful Suzuki coupling of the analogous compound, 5-chloro-1-methyl-4-nitroimidazole (B20735), with a variety of arylboronic acids. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), a base like potassium carbonate, and often an additive like tetrabutylammonium (B224687) bromide in an aqueous medium. nih.gov The presence of the electron-withdrawing nitro group on the imidazole ring facilitates the coupling process, leading to good yields of the 5-aryl-1-methyl-4-nitroimidazole products. nih.gov This methodology is directly applicable to the 1-ethyl analogue.

Below is a table summarizing the results of Suzuki coupling reactions performed on 5-chloro-1-methyl-4-nitroimidazole, which serves as a model for the reactivity of this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Methyl-4-nitro-5-phenyl-1H-imidazole85
24-Methylphenylboronic acid1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole88
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole80
53-Chlorophenylboronic acid5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole78
62-Naphthylboronic acid1-Methyl-4-nitro-5-(2-naphthyl)-1H-imidazole75
Data derived from studies on 5-chloro-1-methyl-4-nitroimidazole. nih.gov

Introduction of Alkenyl and Alkynyl Groups

The introduction of unsaturated carbon chains, such as alkenyl and alkynyl groups, is another important transformation. The Heck reaction provides a method for the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org The chloro-substituted C-5 position of this compound is a suitable substrate for such reactions, allowing for the synthesis of 5-alkenyl derivatives.

For functionalization at other positions, different strategies are required. For example, 2-styryl-5-nitroimidazole derivatives have been synthesized via an aldol (B89426) condensation between 1,2-dimethyl-5-nitroimidazole and various aryl aldehydes. nih.gov This demonstrates that the C-2 methyl group of a nitroimidazole can be activated for condensation reactions to introduce alkenyl moieties.

The Sonogashira reaction is the premier method for introducing alkynyl groups, involving the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org This reaction is highly effective for chloroaromatics, making this compound a prime candidate for the synthesis of 5-alkynyl-4-nitroimidazole derivatives. researchgate.net These reactions offer a powerful route to conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis. libretexts.org

Utilization in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. The application of this compound in such reactions, however, is an area that presents distinct challenges. The inherent electronic nature of the imidazole ring, influenced by the electron-withdrawing nitro group and the chloro substituent, dictates its reactivity.

While imidazole itself can act as an organocatalyst in certain MCRs, the specific substitution pattern of this compound makes it more suitable as a substrate or building block rather than a catalyst. rsc.org Its participation in well-known MCRs like the Ugi or Passerini reactions is not well-documented, likely due to the specific functional groups required for these transformations, which are absent in this compound.

The primary potential for this molecule in an MCR context lies in reactions where the C-Cl bond can be cleaved and replaced. A hypothetical MCR could involve the in-situ displacement of the chloride by a nucleophilic component, which then participates in subsequent reactions with other starting materials. However, the reactivity of the C5-chloro group is moderate, often requiring specific activation or harsh reaction conditions for substitution. Research into novel MCRs that can effectively incorporate halo-nitroimidazoles is an ongoing area of interest, aiming to leverage the unique electronic and structural features of these heterocycles to rapidly generate libraries of potentially bioactive compounds.

Below is a table outlining the conceptual challenges and potential approaches for integrating this compound into MCRs.

MCR StrategyPotential Role of this compoundKey ChallengesPossible Solutions
Nucleophilic Substitution-based MCR Electrophilic partner where the C5-Cl is displaced.Moderate reactivity of the C-Cl bond.Use of strong nucleophiles, transition-metal catalysis, or microwave-assisted synthesis to facilitate substitution.
[3+2] Cycloaddition Dipolarophile, with the C4-C5 double bond participating.Reduced reactivity due to electron-withdrawing nitro group.High-temperature/pressure conditions or use of highly reactive 1,3-dipoles.
Functionalization-Coupling MCR A substrate that is first functionalized (e.g., nitro group reduction) and then reacts with other components.Requires a multi-step, one-pot sequence.Careful selection of orthogonal reactions and catalysts to avoid side reactions.

Role as a Key Intermediate for Complex Organic Scaffolds and Advanced Materials Precursors

The true strength of this compound in synthetic chemistry lies in its role as a versatile intermediate for constructing more elaborate molecular architectures and as a precursor for materials science applications. The distinct functional groups on the imidazole ring—the chloro atom, the nitro group, and the N-ethyl group—provide multiple handles for sequential and selective chemical modifications.

Building Block for Complex Organic Scaffolds:

The compound serves as a foundational scaffold for a variety of more complex heterocyclic systems. The two primary sites for derivatization are the C5-chloro and the C4-nitro groups.

C5-Position Derivatization: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups by reacting it with various nucleophiles. For example, amines, thiols, and alkoxides can readily displace the chloride to form 5-amino, 5-thio, and 5-alkoxy substituted 1-ethyl-4-nitroimidazoles, respectively. This pathway is fundamental for creating libraries of substituted imidazoles for screening in drug discovery programs.

C4-Position Modification: The nitro group is a versatile functional group that can be readily transformed. Its reduction to an amino group (NH2) is a common and crucial step. This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation. The resulting 4-amino-5-chloro-1-ethyl-1H-imidazole is itself a valuable intermediate. This newly formed amino group can then be acylated, alkylated, or diazotized, or it can be used as a key component in the construction of fused heterocyclic rings, such as purines or other imidazole-fused systems.

The sequential manipulation of these two positions allows for a divergent synthetic strategy, where a single starting material can give rise to a multitude of complex and functionally diverse molecules.

Precursor for Advanced Materials:

The high nitrogen content and the presence of an energetic nitro group make this compound an attractive candidate as a precursor for nitrogen-rich advanced materials. These materials are of interest in fields such as:

Energetic Materials: The combination of the imidazole ring (known for its thermal stability) and the nitro group can be used to design and synthesize energetic compounds with a favorable balance of performance and stability.

Polymers and Ligands: The molecule can be functionalized and then polymerized or used as a ligand for metal complexes. For instance, replacement of the chloro group with a vinyl group could allow for its incorporation into polymers. The resulting nitrogen-rich polymers might exhibit interesting thermal properties or be used as precursors for nitrogen-doped carbons.

The table below summarizes key synthetic transformations and the resulting applications.

Transformation TargetReagents and ConditionsResulting Intermediate/ScaffoldPotential Application
C5-Chloro Group R-NH2, R-SH, R-OH (Nucleophilic Substitution)5-substituted-1-ethyl-4-nitro-1H-imidazolesSynthesis of bioactive molecules, pharmaceutical intermediates.
C4-Nitro Group SnCl2/HCl or H2/Pd-C (Reduction)5-Chloro-1-ethyl-1H-imidazol-4-amineIntermediate for fused heterocycles, further functionalization.
Both Groups (Sequential) 1. Nucleophilic Substitution2. Nitro Reduction5-Substituted-1-ethyl-1H-imidazol-4-aminesBuilding blocks for highly functionalized, complex heterocyclic systems.
Entire Molecule Polymerization initiators, metal saltsNitrogen-rich polymers, coordination complexesPrecursors for energetic materials, functional polymers, catalysts.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be deduced.

The ¹H NMR spectrum of 5-Chloro-1-ethyl-4-nitro-1H-imidazole is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group and the imidazole (B134444) ring. The ethyl group will be characterized by a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom of the imidazole ring are expected to appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) of the ethyl group will likely be observed as a triplet, resulting from coupling with the adjacent methylene protons. The single proton on the imidazole ring is expected to appear as a singlet, as it lacks adjacent protons to couple with. The electron-withdrawing effects of the nitro and chloro groups, as well as the imidazole ring itself, will influence the downfield chemical shifts of these protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Imidazole-H Singlet s N/A
-CH2- (ethyl) Quartet q ~7

Note: The predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The spectrum would likely show signals for the two carbons of the imidazole ring, with their chemical shifts influenced by the attached chloro and nitro substituents. Additionally, two signals corresponding to the methylene (-CH2-) and methyl (-CH3) carbons of the ethyl group would be present. The carbon atom attached to the chlorine (C-Cl) and the carbon bearing the nitro group (C-NO2) are expected to be significantly deshielded, appearing at a lower field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-Cl (imidazole) 130-140
C-NO2 (imidazole) 145-155
C-H (imidazole) 115-125
-CH2- (ethyl) 40-50

Note: The predicted values are based on the analysis of analogous compounds and are for illustrative purposes. Experimental verification is required for accurate assignments.

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling between the methylene and methyl protons of the ethyl group, as cross-peaks between these signals would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group and the imidazole ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial in establishing the connectivity of the ethyl group to the N-1 position of the imidazole ring by observing a cross-peak between the methylene protons and the carbon atoms of the imidazole ring.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include the asymmetric and symmetric stretching of the nitro group (NO2), which typically appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-H stretching vibrations of the ethyl group and the imidazole ring would be observed in the 2800-3100 cm⁻¹ region. The C=N and C-N stretching vibrations of the imidazole ring are expected in the fingerprint region (below 1600 cm⁻¹). The C-Cl stretching vibration would likely be found at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitro (NO2) Asymmetric stretch 1500-1560
Nitro (NO2) Symmetric stretch 1300-1370
C-H (ethyl, imidazole) Stretch 2800-3100
C=N (imidazole) Stretch 1550-1650
C-N (imidazole) Stretch 1250-1350

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group would be expected to give a strong signal in the Raman spectrum. The vibrations of the imidazole ring, particularly the ring breathing modes, are also often prominent in Raman spectra. The C-Cl stretch would also be observable.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the unambiguous confirmation of its elemental formula. google.com Techniques like time-of-flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically within 5 ppm, distinguishing the target compound from other molecules with the same nominal mass but different atomic compositions. This level of precision is critical in synthetic chemistry to verify the identity of newly created molecules. google.com For this compound, HRMS would be used to confirm the expected mass of its molecular ion.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₅H₆ClN₃O₂
Monoisotopic Mass (Calculated) 175.01485 u

Upon electron ionization, the molecule would likely undergo several key fragmentation steps. A primary loss would be that of the nitro group (-NO₂) or a nitro radical (-NO₂•), a common fragmentation for nitroaromatic compounds. Another significant fragmentation pathway would involve the cleavage of the N-alkyl bond, resulting in the loss of the ethyl radical (•C₂H₅) to form a stable imidazolium (B1220033) cation. Subsequent fragmentations could involve the loss of a chlorine atom or the breakdown of the imidazole ring itself.

Table 2: Predicted Key Mass Fragments for this compound (based on its methyl analog)

Fragment Ion (m/z) Proposed Structure/Loss
175/177 Molecular Ion [M]⁺
146/148 [M - C₂H₅]⁺
129/131 [M - NO₂]⁺

Chromatographic Methods for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are vital for assessing purity, monitoring reaction progress, and for purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. usda.gov For nitroimidazole derivatives, a reverse-phase HPLC method is typically employed. sielc.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. By adjusting the composition of the mobile phase, typically a mixture of acetonitrile (B52724) and an aqueous buffer, an efficient separation can be achieved. sielc.com The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram, with detection commonly performed using a UV detector at a wavelength where the nitroimidazole chromophore absorbs strongly.

Table 3: Representative HPLC Method Parameters

Parameter Condition
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water/Buffer Gradient
Flow Rate 1.0 mL/min
Detector UV-Vis Detector (e.g., at 254 nm or 320 nm)

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Nitroaromatic compounds are well-suited for GC analysis. epa.gov Supplier data for the related 5-chloro-1-methyl-4-nitroimidazole (B20735) confirms that its purity is often assessed by GC, indicating the suitability of this method for the ethyl analog as well. tcichemicals.com

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase (e.g., a DB-5 column). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Due to the presence of both a halogen and a nitro group, an Electron Capture Detector (ECD) would be particularly sensitive and suitable for detecting this compound at low concentrations. epa.gov

Table 4: Typical Gas Chromatography (GC) Parameters

Parameter Condition
Column Capillary Column (e.g., DB-5, 30 m x 0.25 mm)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. researchgate.net For this compound, TLC would be performed on a plate coated with a thin layer of a polar adsorbent like silica (B1680970) gel. acs.org

A small spot of the sample dissolved in a volatile solvent is applied to the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. acs.org As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its polarity relative to that of the stationary and mobile phases. After development, the spots are visualized, typically under UV light, due to the UV-active nature of the imidazole ring. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Table 5: Representative Thin-Layer Chromatography (TLC) Conditions

Parameter Description
Stationary Phase Silica Gel 60 F254 on glass or aluminum plates
Mobile Phase Ethyl Acetate / Hexane mixture (e.g., 30:70 v/v)
Visualization UV Lamp (254 nm)

| Application | Monitoring reaction completion, purity assessment |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For this compound, this method provides quantitative data on the percentage of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O) present in a purified sample. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula, C₅H₆ClN₃O₂, to verify its elemental integrity and purity.

The process involves the combustion of a precisely weighed sample of the compound in a controlled environment. During combustion, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. The amounts of these combustion products are accurately measured. Chlorine is typically determined through methods like Schöniger flask combustion followed by titration. The oxygen content is often determined by difference, although direct measurement methods also exist.

A close correlation between the experimentally determined percentages and the calculated theoretical percentages confirms that the synthesized compound has the expected atomic composition, providing crucial evidence for its identity and purity. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Below is a data table presenting the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound Molecular Formula: C₅H₆ClN₃O₂ Molecular Weight: 191.58 g/mol

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01560.0531.35%
HydrogenH1.0166.063.16%
ChlorineCl35.45135.4518.50%
NitrogenN14.01342.0321.94%
OxygenO16.00232.0016.70%

X-ray Crystallography for Solid-State Structure Determination

The technique involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector. By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule and refine it to determine the precise coordinates of each atom.

The data obtained from an X-ray crystallographic analysis is extensive and is summarized in a set of crystallographic parameters, as illustrated in the hypothetical data table below, based on findings for structurally similar compounds. nih.govnih.gov

Table 2: Illustrative Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₅H₆ClN₃O₂
Formula Weight191.58
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6
b (Å)10.2
c (Å)9.5
α (°)90
β (°)106.5
γ (°)90
Volume (ų)795
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.60
R-factor~0.04

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the molecular properties of nitroimidazole derivatives. For the analogue 5-chloro-1-methyl-4-nitroimidazole (B20735), these studies have provided significant insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of 5-chloro-1-methyl-4-nitroimidazole. Calculations using methods such as B3LYP and B3PW91 with various basis sets (e.g., 6-311++G** and cc-pVTZ) have been performed to determine its optimized geometry and other electronic properties. doi.org

These studies confirm a planar structure for the imidazole (B134444) ring, with the nitro group also lying in the same plane, which is a result of resonance and conjugation effects. doi.org The total dipole moment for CMNI has been calculated to be approximately 7.83 D, indicating a high degree of polarity for the molecule. doi.org

Table 1: Calculated Thermodynamic Parameters for 5-chloro-1-methyl-4-nitroimidazole

ParameterB3LYP/6-311++G B3PW91/6-311++G
Total Energy (Hartree)-929.615-929.358
Dipole Moment (Debye)7.838.12

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. For 5-chloro-1-methyl-4-nitroimidazole, the HOMO is primarily localized on the nitro group, while the LUMO is distributed over the entire molecule.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For CMNI, the calculated HOMO-LUMO energy gap is relatively low, which points towards a high degree of chemical reactivity and charge transfer interactions occurring within the molecule. doi.org

Natural Bond Orbital (NBO) analysis has also been conducted to study the intramolecular charge transfer and delocalization of electron density. This analysis reveals strong hyperconjugative interactions, which contribute to the stability of the molecule. doi.org

Table 2: Frontier Molecular Orbital Energies for 5-chloro-1-methyl-4-nitroimidazole

ParameterEnergy (eV)
HOMO-8.12
LUMO-4.21
Energy Gap (ΔE)3.91

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides a framework to calculate various reactivity descriptors that help in predicting the reactive sites of a molecule. For 5-chloro-1-methyl-4-nitroimidazole, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) have been determined from the HOMO and LUMO energies.

Local reactivity is described by Fukui functions, which indicate the propensity of different atomic sites in the molecule to an electrophilic, nucleophilic, or radical attack. The analysis of Fukui functions for CMNI helps in identifying the specific atoms that are most likely to participate in chemical reactions. doi.org

Table 3: Global Reactivity Descriptors for 5-chloro-1-methyl-4-nitroimidazole

DescriptorValue (eV)
Chemical Potential (μ)-6.165
Hardness (η)1.955
Electrophilicity Index (ω)9.72

Computational Elucidation of Reaction Mechanisms

Detailed computational studies on the reaction mechanisms of 5-Chloro-1-ethyl-4-nitro-1H-imidazole are scarce in the current literature. However, conformational analysis of the methyl analogue provides some insight into the molecule's structural dynamics.

Transition State Analysis

For 5-chloro-1-methyl-4-nitroimidazole, a transition state structure has been identified, which corresponds to the internal rotation of the nitro group relative to the imidazole ring. doi.org This is a conformational transition rather than a chemical reaction. The energy barrier for this rotation provides information about the flexibility of the molecule and the stability of its planar conformation. The analysis indicates that the planar conformer is more stable by approximately 5.07 kcal/mol compared to the transition state where the nitro group is perpendicular to the imidazole ring. doi.org

Potential Energy Surface Mapping

A Potential Energy Surface (PES) scan for the rotation of the nitro group in 5-chloro-1-methyl-4-nitroimidazole has been performed. doi.org This mapping helps in visualizing the energy changes as the dihedral angle between the nitro group and the imidazole ring is varied. The PES confirms that the planar configuration represents a local energy minimum, and it helps to quantify the energy required for conformational changes. doi.org

No computational studies detailing the potential energy surfaces for chemical reactions involving this compound or its methyl analogue have been found in the reviewed literature.

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Challenges and Future Directions in 5 Chloro 1 Ethyl 4 Nitro 1h Imidazole Research

Development of Highly Stereoselective and Regioselective Synthetic Methods

A significant challenge in the synthesis of substituted imidazoles lies in achieving high regioselectivity, particularly when multiple positions on the imidazole (B134444) ring are available for substitution. organic-chemistry.orgrsc.orgnih.gov For 5-Chloro-1-ethyl-4-nitro-1H-imidazole, the precise placement of the chloro, ethyl, and nitro groups is crucial for its desired properties. Future research must focus on developing novel synthetic strategies that offer unambiguous control over the substitution pattern, minimizing the formation of isomeric impurities.

While this compound itself is not chiral, the introduction of stereocenters through further functionalization presents a need for stereoselective synthetic methods. The development of catalytic asymmetric methods to introduce chiral side chains would be a significant advancement, opening avenues for its use in chiral materials and as a scaffold for stereospecific drugs.

Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles

MethodDescriptionAdvantagesChallenges
Classical Hantzsch Synthesis Condensation of an α-haloketone, an aldehyde, ammonia (B1221849), and a primary amine.Well-established, readily available starting materials.Often lacks regioselectivity, harsh reaction conditions.
Van Leusen Reaction Reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine.Good yields, milder conditions.Limited commercial availability of substituted TosMIC reagents.
Metal-Catalyzed Cross-Coupling Suzuki, Stille, and other cross-coupling reactions to functionalize a pre-formed imidazole core.High functional group tolerance, precise control of substitution.Requires pre-functionalized imidazole substrates, catalyst cost and removal.
Multi-component Reactions (MCRs) One-pot synthesis involving three or more reactants.High atom economy, operational simplicity.Optimization can be complex, regioselectivity can be a challenge.

Exploration of Undiscovered Reactivity and Novel Transformation Pathways

The reactivity of this compound is largely dictated by the interplay of its functional groups: the electron-withdrawing nitro group, the labile chloro substituent, and the aromatic imidazole core. While nucleophilic aromatic substitution of the chlorine atom is a known transformation, there is a vast, unexplored landscape of its chemical reactivity. researchgate.net

Future investigations should aim to uncover novel transformation pathways. This could include exploring its potential in pericyclic reactions, radical-mediated transformations, and transition-metal-catalyzed C-H functionalization of the imidazole ring. The activation of the C-H bond at the C2 position, for instance, would provide a direct route to a new class of derivatives. Furthermore, the nitro group, typically seen as a directing group or a precursor to an amino group, could potentially participate in novel cycloaddition reactions or serve as a handle for more complex molecular architectures.

Integration into Advanced Functional Organic Materials (e.g., conductive polymers, sensors)

The unique electronic properties of the nitroimidazole scaffold, characterized by its electron-deficient nature, make this compound an intriguing candidate for incorporation into advanced functional organic materials. A promising future direction is its integration into the backbone of conductive polymers. The strong electron-withdrawing nitro group could modulate the electronic bandgap of the polymer, potentially leading to materials with tailored conductivity and optical properties.

Another exciting avenue is the development of chemical sensors based on this imidazole derivative. The imidazole nitrogen atoms can act as coordination sites for metal ions, while the nitro group can participate in charge-transfer interactions. These properties could be harnessed to design selective and sensitive fluorescent or colorimetric sensors for the detection of specific analytes. rsc.orgresearchgate.netrsc.orgchemrxiv.org For example, a sensor could be designed where the binding of a metal ion to the imidazole ring perturbs the electronic structure, leading to a measurable change in its photophysical properties.

Application as a Core Scaffold for Designing New Chemical Probes and Tools

The nitroimidazole core is a well-established pharmacophore in medicinal chemistry, most notably in the development of antibiotics and radiosensitizers for cancer therapy. nih.govnih.govnih.govnih.gov The presence of the nitro group allows for bioreductive activation under hypoxic conditions, a characteristic feature of solid tumors and anaerobic infections. This compound can serve as a versatile scaffold for the design of a new generation of chemical probes and diagnostic tools.

By appending fluorescent dyes, positron-emitting isotopes, or other reporter molecules to the imidazole core, it is possible to create probes for imaging hypoxic tissues in vivo. The ethyl group at the N1 position provides a handle for further chemical modification without significantly altering the electronic properties of the nitroimidazole core. Future research should focus on synthesizing libraries of derivatives and evaluating their potential as targeted probes for various diseases.

Advancements in In Situ Monitoring and Real-time Spectroscopic Analysis during Reactions

Understanding the intricate mechanisms of chemical reactions is paramount for optimizing reaction conditions and discovering new transformations. The application of in situ monitoring and real-time spectroscopic techniques to reactions involving this compound represents a significant area for future advancement.

Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and process mass spectrometry can provide real-time information on the concentration of reactants, intermediates, and products. mdpi.com This data is invaluable for elucidating reaction kinetics and mechanisms. For instance, time-resolved spectroscopic methods like laser flash photolysis could be employed to study the excited-state dynamics of this nitroimidazole and its interactions with other molecules, which is particularly relevant for its potential applications in photochemistry and materials science. academie-sciences.fr

Synergy between Experimental and Computational Methodologies for Predictive Chemistry

The synergy between experimental and computational chemistry has become a powerful tool in modern chemical research. For this compound, computational methods such as Density Functional Theory (DFT) can provide profound insights into its electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.netbohrium.commdpi.comnih.gov

Future research should leverage this synergy to accelerate the discovery and development of new applications for this compound. For example, DFT calculations can be used to:

Predict regioselectivity: By calculating the energies of possible intermediates and transition states, computational models can predict the most likely outcome of a reaction, guiding the design of more selective synthetic routes.

Elucidate reaction mechanisms: Computational studies can map out the entire energy landscape of a reaction, identifying key intermediates and transition states that may be difficult to observe experimentally.

Design novel functional materials: By simulating the electronic and optical properties of polymers or other materials incorporating the this compound unit, researchers can screen potential candidates before embarking on time-consuming and expensive experimental synthesis.

Predict biological activity: Molecular docking and other computational methods can be used to predict the binding affinity of derivatives to biological targets, aiding in the design of new drugs and chemical probes.

By combining the predictive power of computational chemistry with the empirical validation of experimental work, the research and development timeline for new technologies based on this compound can be significantly shortened.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1-ethyl-4-nitro-1H-imidazole, and how can reaction conditions be optimized?

Synthesis typically involves multi-step substitution and nitration reactions. For example:

  • Chlorination : Introduce chlorine at the 5-position using reagents like POCl₃ or SOCl₂ under reflux conditions.
  • Nitration : Apply mixed nitric-sulfuric acid systems to introduce the nitro group at the 4-position, monitoring temperature to avoid over-nitration or decomposition .
  • Ethylation : Use alkylation agents (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃) to substitute the 1-position.
    Optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time. Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use HPLC or GC-MS to assess purity (>95% recommended for research-grade material).
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., nitro group resonance at δ ~8.5 ppm in ¹H NMR) and FTIR (C-NO₂ stretching ~1520 cm⁻¹) .
  • Elemental Analysis : Verify molecular formula (C₅H₆ClN₃O₂) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep in airtight containers at –20°C, away from heat/light to prevent nitro group degradation.
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for spill containment and first aid (e.g., P301+P310 for ingestion) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitro and chloro substituents in further functionalization?

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 2-position. However, steric hindrance from the ethyl group at N1 may slow reactions.
  • Chloro Group : Participates in nucleophilic aromatic substitution (SNAr) under basic conditions but requires activation via electron-deficient intermediates. Computational studies (DFT) can predict reactive sites .
  • Example : In Suzuki couplings, the chloro substituent reacts selectively with arylboronic acids in the presence of Pd catalysts .

Q. What challenges arise in crystallizing this compound, and how can hydrogen bonding motifs be analyzed?

  • Crystallization Issues : Nitro groups often create dense, low-solubility crystals. Use slow evaporation in polar aprotic solvents (e.g., DMSO) or diffusion methods.
  • Hydrogen Bond Analysis : Employ Mercury CSD 3.0 to visualize packing patterns. Graph set analysis (e.g., Etter’s rules) identifies motifs like N–H···O (nitro) or C–H···Cl interactions .
  • Case Study : Compare with 5-Chloro-1-methyl-4-nitroimidazole (CSD refcode: XXXX) to assess ethyl vs. methyl steric effects on crystal symmetry .

Q. How can researchers resolve contradictions in reported biological activity data for nitroimidazole derivatives?

  • Data Normalization : Standardize assay conditions (e.g., pH, cell lines) to minimize variability.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may differ due to ethyl group stability.
  • SAR Studies : Compare 1-ethyl derivatives with 1-methyl analogs (e.g., 5-Chloro-1-methyl-4-nitroimidazole) to isolate substituent effects on bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.